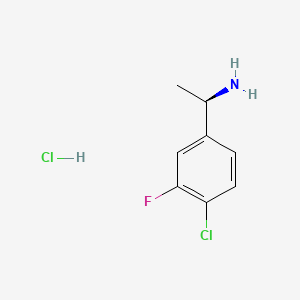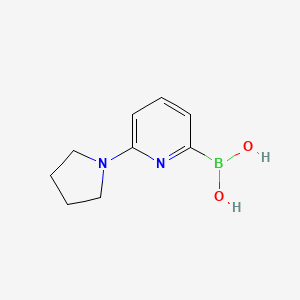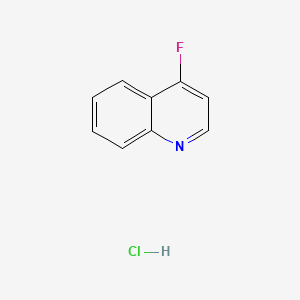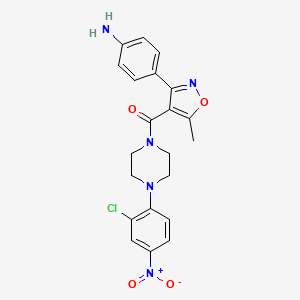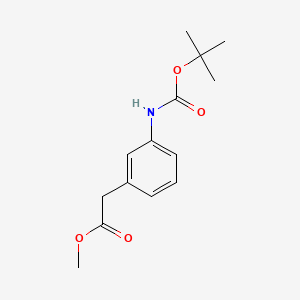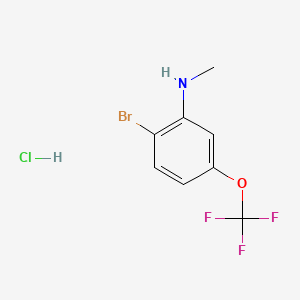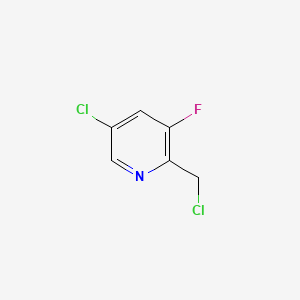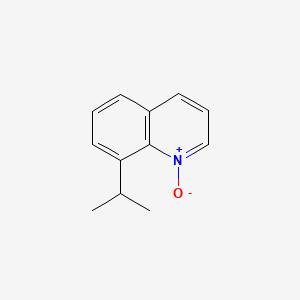
8-isopropylquinoline N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropylquinoline N-oxide is a chemical compound with the empirical formula C12H13NO . It has a molecular weight of 187.24 . It is used as a reagent in various chemical reactions, such as the oxidative cyclization of diynes in the presence of a gold catalyst .
Synthesis Analysis
This compound can be used in the synthesis of 8-(1-methylethyl)-2-[(4-methylphenyl)sulfonyl]-quinoline by deoxygenative and selective sulfonylation with sodium p-toluenesulfinate using iodine/TBHP as a catalyst . It can also be used in the preparation of pyrrolo[3,4-c]quinolin-1-ones by asymmetric alkyne oxidation of chiral N-propargyl ynamides in the presence of a copper catalyst .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string CC(C)c1cccc2cccn+c12 . The InChI key for the compound is LYLSTLGFFOQSKE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.644 and a density of 1.134 g/mL at 25 °C . The compound should be stored at temperatures between 2-8°C .
Applications De Recherche Scientifique
Biological Activities of Isoquinoline Alkaloids : Isoquinoline N-oxide alkaloids, including 8-isopropylquinoline N-oxide, have shown antimicrobial, antibacterial, antitumor, and other activities. These compounds are considered important for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Copper-Catalyzed Hydroxylation : this compound has been identified as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides, showing great functional group tolerance and excellent selectivity (Yang, Li, Wang, Yao, & Jiang, 2011).
Copper-Catalyzed C–S Cross-Coupling : This compound has been used as a superior ligand in CuI-catalyzed C–S coupling reactions, demonstrating high chemoselectivity and functional-group tolerance (Su, Qiu, Yao, Zhang, & Jiang, 2012).
Use in Organic Synthesis : It has been utilized as a ligand to promote copper-catalyzed Ullman C-N coupling reactions, indicating a high functional group tolerance and chemoselectivity in these reactions (Yang, Qiu, Li, Wang, & Jiang, 2011).
Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : It has been used in Rh(III)-catalyzed cyclization of oximes and diazo compounds for synthesizing multisubstituted isoquinoline and pyridine N-oxides (Shi, Koester, Boultadakis-Arapinis, & Glorius, 2013).
Gold-Catalyzed Intermolecular Alkyne Oxidation : This compound has been used in the synthesis of 3-coumaranones, indicating its utility in organic synthesis and natural product synthesis (Shu, Liu, Liu, Li, Yu, He, Lu, & Ye, 2015).
Corrosion Protection : It has been combined with graphene oxide for corrosion protection of metals, demonstrating its potential in materials science (Zoubi, Kim, Kim, & Ko, 2019).
Analytical and Therapeutic Applications : Its derivatives have been studied for various analytical and therapeutic applications, including in vitro and in vivo antileishmanial activity (Duarte et al., 2016).
Adsorption of Heavy Metals : Graphene oxide modified with this compound has been used for the adsorption of heavy metals from wastewater (Sheikhmohammadi et al., 2017).
Sensor Development : It has been involved in the development of sensors for the determination of biomolecules like guanine and adenine (Chen, Mei, Chen, Wang, Li, & Wang, 2017).
Propriétés
IUPAC Name |
1-oxido-8-propan-2-ylquinolin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)11-7-3-5-10-6-4-8-13(14)12(10)11/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSTLGFFOQSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1[N+](=CC=C2)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the role of 8-isopropylquinoline N-oxide in the synthesis of 3-coumaranones?
A1: In the study by [], this compound functions as an oxidant in the gold-catalyzed reaction. It facilitates the oxidation of the alkyne functionality present in o-ethynylanisoles. This oxidation step is crucial for the formation of the desired 3-coumaranone ring system. Essentially, this compound enables the transformation of the starting material into the target product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

